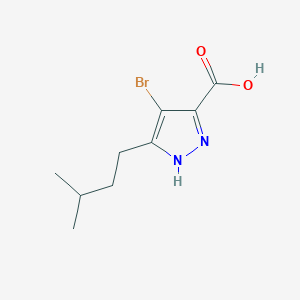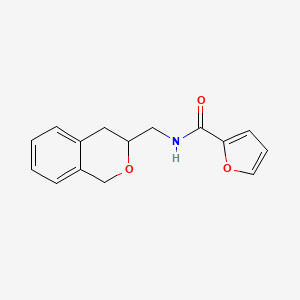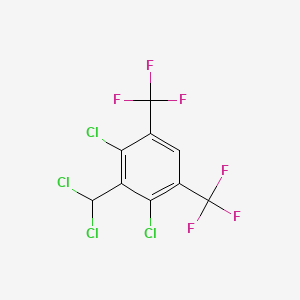
(Z)-3-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-1-phenylpyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-3-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-1-phenylpyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C22H15N3O3S2 and its molecular weight is 433.5. The purity is usually 95%.
BenchChem offers high-quality (Z)-3-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-1-phenylpyrrolidine-2,5-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-3-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-1-phenylpyrrolidine-2,5-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Microwave-assisted Synthesis and GSK-3 Inhibition
A study by Kamila and Biehl (2012) focused on the microwave-assisted synthesis of novel bis(2-thioxothiazolidin-4-one) derivatives, showcasing the potential of these compounds as inhibitors of glycogen synthase kinase-3 (GSK-3), a key enzyme implicated in various diseases including type 2 diabetes and Alzheimer's disease (S. Kamila & E. Biehl, 2012).
Anticancer Activity
Li Zi-cheng (2013) synthesized a series of 5-[(1H-indol-3-yl)methylene]thiazolidine-2,4-dione derivatives and evaluated their antitumor activity in vitro against five cancer cell lines. The study found that certain derivatives displayed significant anticancer activity, suggesting their potential as leads for cancer therapy development (Li Zi-cheng, 2013).
HIV-1 and JSP-1 Inhibition
Kamila, Ankati, and Biehl (2011) described the synthesis of (Z)-5-(2-(1H-Indol-3-yl)-2-oxoethylidene)-3-phenyl-2-thioxothiazolidin-4-one derivatives and their evaluation as potential inhibitors of HIV-1 and JSP-1, highlighting the role of these compounds in antiviral research (Sukanta Kamila, Haribabu Ankati, & Edward R Biehl, 2011).
Antibacterial and Antifungal Agents
Aneja et al. (2011) synthesized new pyrazolyl-2, 4-thiazolidinediones as antibacterial and antifungal agents. This study underlines the potential of thiazolidine-2,4-dione derivatives in developing new antimicrobial agents, showcasing their effectiveness against Gram-positive bacteria and significant antifungal activity (D. K. Aneja et al., 2011).
Hypoglycemic Activity
Perepelytsya et al. (2019) explored the hypoglycemic activity of derivatives of 4-((1,3-thiazolydine-5-yliden)methy)pyrazole-3-carbonic acid and its esters, indicating the role of these compounds in the development of new treatments for diabetes. The study demonstrates their effectiveness in reducing blood glucose levels, offering a promising avenue for further research into diabetes management (O. Perepelytsya et al., 2019).
Propiedades
IUPAC Name |
3-[4-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-2-sulfanylidene-1,3-thiazol-3-yl]-1-phenylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3O3S2/c26-19-11-17(20(27)24(19)14-6-2-1-3-7-14)25-21(28)18(30-22(25)29)10-13-12-23-16-9-5-4-8-15(13)16/h1-10,12,17,28H,11H2/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHVNDXYQVVRYLL-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=CC=C2)N3C(=C(SC3=S)C=C4C=NC5=CC=CC=C54)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(C(=O)N(C1=O)C2=CC=CC=C2)N3C(=C(SC3=S)/C=C/4\C=NC5=CC=CC=C54)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-1-phenylpyrrolidine-2,5-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

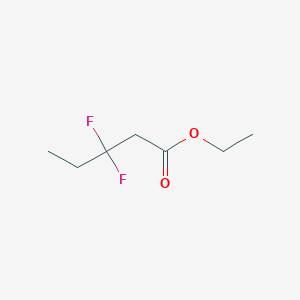

![5,6-Dihydro-5-phenylindolo[2,3-b]indole](/img/structure/B2581968.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(6-(pyridin-3-yl)pyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2581969.png)
![2-[(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B2581970.png)
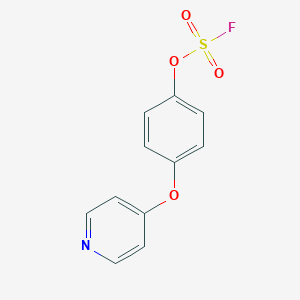

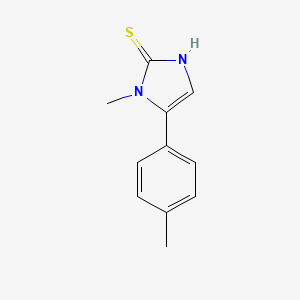
![2-[[4-(benzenesulfonyl)-2-thiophen-2-yl-1,3-oxazol-5-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2581979.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-3-methoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2581980.png)
